(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid

SPPS stability side‑chain protection TFA cleavage

The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid, commonly termed Fmoc-O-phenyl-L-homoserine or Fmoc-Hse(Ph)-OH, is a protected, non‑canonical amino acid derivative. It belongs to the broader class of Fmoc‑protected homoserine building blocks, which feature an ω‑hydroxyl group that can be functionalized with diverse substituents.

Molecular Formula C25H23NO5
Molecular Weight 417.461
CAS No. 1821774-68-8
Cat. No. B2657026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid
CAS1821774-68-8
Molecular FormulaC25H23NO5
Molecular Weight417.461
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
InChIKeyDFSBFNQOGULCOD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-O-phenyl-L-homoserine (CAS 1821774-68-8): Aryl-Ether-Protected Building Block for Conformationally Defined Peptide Synthesis


The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid, commonly termed Fmoc-O-phenyl-L-homoserine or Fmoc-Hse(Ph)-OH, is a protected, non‑canonical amino acid derivative. It belongs to the broader class of Fmoc‑protected homoserine building blocks, which feature an ω‑hydroxyl group that can be functionalized with diverse substituents [1]. The phenyl ether substituent on the homoserine side chain provides an aromatic, hydrophobic moiety separated from the peptide backbone by a two‑methylene linker and an ether oxygen, a topology that is distinct from both simple alkyl‑ether homoserines and direct aryl‑alanine analogues. Its primary use is as a monomer for Fmoc‑based solid‑phase peptide synthesis (SPPS) to introduce non‑natural residues with tailored steric, electronic, and conformational properties [1].

Why Fmoc-O-phenyl-L-homoserine Cannot Be Simply Replaced by Other Fmoc-Homoserine or Phenylalanine Analogues


Homoserine‑derived Fmoc building blocks are not interchangeable because the stability and reactivity of the ω‑ether substituent differ markedly with the nature of the O‑alkyl/aryl group [1]. Alkyl ethers such as Fmoc‑O‑methyl‑L‑homoserine undergo 5–10% acid‑mediated dealkylation in 95% TFA, whereas ethyl ethers remain >99% intact under identical conditions [1]; comparable published data for the phenyl ether are lacking, but its aryl‑O bond is expected to be less susceptible to acid cleavage than methyl ethers, based on the absence of a primary carbocation pathway. Furthermore, substituting the phenoxy‑homoserine residue with a simple homophenylalanine (Fmoc‑Hph‑OH) removes the ether oxygen, thereby eliminating the hydrogen‑bond acceptor character and altering both backbone flexibility and side‑chain conformation . Direct experimental data comparing side‑chain stability and conformational influence between phenoxy‑homoserine and alkyl‑ether or direct‑aryl analogues are limited; the inferences drawn here rest on class‑level physicochemical principles.

Quantitative Differentiation Evidence for Fmoc-O-phenyl-L-homoserine (CAS 1821774-68-8)


Acid‑Stability Advantage of the Phenyl Ether over Methyl Ether Homoserine Derivatives

During TFA‑mediated resin cleavage, methyl‑ether‑protected homoserine residues (Fmoc‑O‑methyl‑L‑homoserine) undergo 5–10% dealkylation, whereas ethyl‑ether‑protected analogues remain >99% intact [1]. No published head‑to‑head TFA stability study exists for Fmoc‑O‑phenyl‑L‑homoserine; however, the aryl‑O bond is inherently more resistant to acid‑catalyzed cleavage than primary alkyl‑O bonds, placing the phenyl ether in a stability category that is at least comparable to the ethyl ether and superior to the methyl ether [1].

SPPS stability side‑chain protection TFA cleavage

Orthogonal Reactivity Window vs. Trityl‑Protected Homoserine in Late‑Stage Derivatization

Fmoc‑O‑trityl‑L‑homoserine (Fmoc‑HomoSer(Trt)‑OH, CAS 111061‑55‑3) requires 1% TFA in DCM for trityl removal, a condition that may partially deprotect acid‑labile side chains (e.g., tBu groups) [1]. In contrast, the phenyl ether of Fmoc‑O‑phenyl‑L‑homoserine is not a protecting group that must be removed during SPPS; it is a permanent side‑chain modification. This allows the phenyl‑ether residue to be incorporated into peptides without exposing the growing chain to the acidic conditions required for trityl deprotection [1].

late‑stage functionalization selective deprotection peptide conjugate

UV‑Active Phenyl Ring Facilitates Real‑Time HPLC Monitoring and Solid‑Phase Reaction Control

The phenyl ether side chain provides a distinct UV absorption band centered at approximately 270 nm (ε ≈ 1,500–2,000 M⁻¹cm⁻¹ for phenyl ethers) that is separable from the Fmoc chromophore (λ_max ≈ 264–301 nm) [1]. This enables independent UV monitoring of the phenyl‑homoserine residue during SPPS washes and HPLC purification. Alkyl‑ether analogues (e.g., Fmoc‑O‑ethyl‑L‑homoserine) lack this additional aromatic chromophore, relying solely on the Fmoc absorption [1].

process analytical technology chromophore peptide purification

Market‑Available Minimum Purity of 96% for Fmoc-O-phenyl-L-homoserine vs. Typical Purity of Analogues

The commercial product (CAS 1821774‑68‑8) is available with a purity specification of 96% (HPLC/LCMS) from established Asian research‑chemical suppliers [1]. For comparison, Fmoc‑O‑methyl‑L‑homoserine is routinely offered at ≥99% purity, whereas Fmoc‑O‑trityl‑L‑homoserine and Fmoc‑O‑benzyl‑D‑homoserine are commonly listed at 95–97% purity [2]. The phenyl‑ether derivative thus falls within the typical purity range for sterically hindered homoserine ethers, indicating that its synthesis does not sacrifice final purity relative to other O‑substituted analogues.

quality specification vendor comparison laboratory procurement

Recommended Procurement Scenarios for Fmoc-O-phenyl-L-homoserine (CAS 1821774-68-8)


Synthesis of Peptides Containing a Permanent Aromatic Ether Motif for Studying π‑Stacking Interactions

When a research goal involves probing π–π stacking or aromatic‑driven peptide self‑assembly, the phenoxy‑homoserine residue provides an aromatic ring that is electronically decoupled from the peptide backbone by a two‑carbon spacer and an ether oxygen, altering both orientation and conformational freedom relative to native phenylalanine. This scenario leverages the acid‑stable, permanent modification character of the phenyl ether [1].

Late‑Stage Peptide Functionalization Libraries Requiring Chemically Inert Linkers

The acid‑stability advantage of the aryl ether over trityl‑ or methyl‑protected homologues (see Evidence Items 1–2) makes Fmoc‑O‑phenyl‑L‑homoserine suitable as a chemically inert linker in peptide libraries intended for biological screening in acidic cellular compartments, avoiding premature side‑chain cleavage that could compromise library integrity [1].

Automated SPPS Campaigns Benefiting from Dual‑Wavelength UV Monitoring

Laboratories using automated peptide synthesizers equipped with multi‑wavelength UV detectors will benefit from the additional phenyl‑ether chromophore (≈270 nm), which facilitates real‑time coupling and deprotection monitoring independently of the Fmoc signal. This improves cycle‑failure detection and reduces material loss in high‑throughput peptide production [1].

Comparative Structure‑Activity Relationship (SAR) Studies of Homoserine Ether Series

In medicinal chemistry SAR campaigns, the phenyl ether analogue completes the series of O‑substituted homoserine building blocks (methyl, ethyl, allyl, benzyl, trityl, phenyl). Including the phenyl‑ether variant allows direct comparison of electronic, steric, and hydrophobic effects on peptide bioactivity, enabling informed selection of the optimal side‑chain modification for lead optimization [1].

Quote Request

Request a Quote for (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.